1-(Quinolin-2-yl)propan-2-one
Overview
Description
1-(Quinolin-2-yl)propan-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propanone moiety, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Quinolin-2-ones, a class of compounds to which this compound belongs, are prevalent in natural products and pharmacologically useful compounds . They are often used as starting materials for drugs and other materials with different applications .
Mode of Action
Quinolin-2-ones are synthesized from quinoline-n-oxides through a photocatalytic approach . This process is highly atom economical, requires low catalyst loading, and produces high yield with no undesirable by-products .
Biochemical Pathways
The synthesis of quinolin-2-ones involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The carbonyl source can be carbon monoxide, carbon dioxide, or triphosgene .
Result of Action
Quinolin-2-ones are important starting materials for drugs and other materials with different applications , suggesting that they may have significant molecular and cellular effects.
Action Environment
The synthesis of quinolin-2-ones is a practical and efficient process that can be performed under mild conditions . This suggests that the compound’s action may be robust to a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-yl)propan-2-one can be synthesized through several methods, including the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . Another approach involves the use of polyphosphoric acid as an assisting agent in a solvent-free environment .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperatures to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions often require catalysts like Lewis acids or bases.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)propan-2-one has numerous applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound of 1-(Quinolin-2-yl)propan-2-one, known for its antimalarial properties.
1-(4-Phenylquinolin-2-yl)propan-1-one: A derivative with enhanced pharmacological activities.
Quinolin-2-one: Another quinoline derivative with significant biological activities.
Uniqueness: this compound stands out due to its unique structural features and versatile reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
1-quinolin-2-ylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRBYLGTUDWRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281391 | |
Record name | 1-(quinolin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-30-2 | |
Record name | NSC21504 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(quinolin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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